molecular formula C11H20N2O2 B14078034 tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14078034
M. Wt: 212.29 g/mol
InChI Key: RGUXKOMAMWNWBO-YIZRAAEISA-N
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Description

tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[41One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional group arrangement. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

RGUXKOMAMWNWBO-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]2[C@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)N

Origin of Product

United States

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